molecular formula C22H20N2O4 B563834 7-Ethyl-d3-camptothecin CAS No. 1217626-02-2

7-Ethyl-d3-camptothecin

Cat. No.: B563834
CAS No.: 1217626-02-2
M. Wt: 379.43
InChI Key: MYQKIWCVEPUPIL-MVTYLIICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-d3-camptothecin is a derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. Camptothecin was first isolated from the Chinese tree Camptotheca acuminata in 1966. The compound is primarily recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and subsequent cell death, making camptothecin and its derivatives valuable in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-d3-camptothecin involves several steps, starting from camptothecin. One common method includes the introduction of an ethyl group at the 7th position of the camptothecin molecule. This can be achieved through a series of chemical reactions, including alkylation and deuteration. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches. These methods include the use of plant tissue cultures, endophytic fungi, and genetic manipulation to enhance the yield of camptothecin, which is then chemically modified to produce this compound. These biotechnological methods are advantageous as they provide a sustainable and scalable means of production .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-d3-camptothecin undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Ethyl-d3-camptothecin has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 7-Ethyl-d3-camptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in drug development and research .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKIWCVEPUPIL-MVTYLIICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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